(R)-(+)-1-(Pentafluorophenyl)ethanol

chiral derivatization enantiomeric excess determination optical purity

Researchers face challenges in trace chiral analysis where non-fluorinated derivatizing agents lack sensitivity. (R)-(+)-1-(Pentafluorophenyl)ethanol addresses this with its pentafluorophenyl ring, enabling GC-ECD detection at picogram-to-femtogram levels-a 10³-10⁶ sensitivity gain. Its guaranteed enantiomeric ratio of ≥99.5:0.5 ensures minimal bias in ee determinations. This chiral building block also enhances asymmetric synthesis via unique π-stacking interactions. • Purity: ≥99.0% (sum of enantiomers, GC); enantiomeric ratio ≥99.5:0.5 • Detection sensitivity: picogram-to-femtogram range by GC-ECD or NI/CI-MS • Standard pack sizes: 10 mg, 50 mg, 100 mg, 1 g; bulk/custom synthesis available

Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
CAS No. 104371-21-3
Cat. No. B022195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-(Pentafluorophenyl)ethanol
CAS104371-21-3
Molecular FormulaC8H5F5O
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C(=C1F)F)F)F)F)O
InChIInChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m1/s1
InChIKeyWYUNHWKTLDBPLE-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-1-(Pentafluorophenyl)ethanol Product Overview


(R)-(+)-1-(Pentafluorophenyl)ethanol (CAS 104371-21-3), also known as (R)-(+)-α-methyl-2,3,4,5,6-pentafluorobenzyl alcohol, is a chiral secondary alcohol bearing a perfluorinated aromatic ring (C₆F₅) at the stereogenic carbon [1]. With molecular formula C₈H₅F₅O, molecular weight 212.12 g/mol, a melting point of 41–42 °C, and a specific optical rotation of [α]²⁰/D +7.0±0.5° (c = 1% in pentane), this compound serves as a high-purity chiral derivatizing agent for gas chromatography (GC) and as a versatile building block in asymmetric synthesis . Its defining structural feature — the electron-deficient pentafluorophenyl group — imparts distinct physicochemical properties including enhanced GC-ECD detectability, unique π-stacking behavior, and markedly altered hydrogen-bonding characteristics compared with non-fluorinated or partially fluorinated analogs, making direct substitution with in-class alternatives scientifically non-trivial.

(R)-(+)-1-(Pentafluorophenyl)ethanol: Why Generic Substitution Fails


Although several chiral secondary alcohols and fluorinated benzyl alcohol derivatives are commercially available, (R)-(+)-1-(Pentafluorophenyl)ethanol occupies a narrow functional niche that is not interchangeable with (a) its (S)-enantiomer (CAS 104371-20-2), (b) the racemic mixture (CAS 830-50-2), (c) the achiral primary alcohol pentafluorobenzyl alcohol (CAS 440-60-8), or (d) the non-fluorinated analog (R)-(+)-1-phenylethanol (CAS 1517-69-7) [1]. The perfluorinated ring simultaneously enables ultra-sensitive electron-capture detection (picogram-to-femtogram range) for trace analytical applications [2], provides attractive π–π stacking interactions (negative ΔΔG values) that are reversed in polarity versus phenyl-phenyl interactions [3], and shifts the alcohol pKa by approximately 2–3 units relative to non-fluorinated ethanol analogs, altering both reactivity and hydrogen-bond donor/acceptor profiles . These properties are synergistic: no single alternative compound delivers the combination of chirality, perfluorination at all five aromatic positions, and a secondary alcohol stereocenter with well-defined absolute configuration confirmed by X-ray crystallography [4].

Quantitative Evidence for (R)-(+)-1-(Pentafluorophenyl)ethanol


Enantiomeric Purity: (R)-(+) vs. (S)-(−)

The (R)-(+)-enantiomer (CAS 104371-21-3) is commercially supplied with an enantiomeric ratio of ≥99.5:0.5 (GC) and a specific optical rotation of [α]²⁰/D +7.0±0.5° (c = 1% in pentane), while the (S)-(-)-enantiomer (CAS 104371-20-2) exhibits [α]²⁰/D −7.0±0.5° under identical conditions . The enantiomerically pure forms melt at 41–42 °C, whereas the racemic mixture (CAS 830-50-2) melts at 32–34 °C — a 8–9 °C depression that provides a simple physical criterion for verifying enantiopurity . Both enantiomers are graded 'for chiral derivatization' and meet LiChropur™ specifications (≥99.0% sum of enantiomers by GC), ensuring suitability for ee determinations where the antipode would produce opposite diastereomeric signatures .

chiral derivatization enantiomeric excess determination optical purity

GC-ECD Sensitivity of Pentafluorophenyl Derivatives

The pentafluorophenyl group confers exceptional electron-capture detection (ECD) sensitivity to derivatives of this chiral alcohol. Flophemesyl (pentafluorophenyldimethylsilyl) derivatives of alcohols are detectable by GC-ECD in the picogram to femtogram range, outperforming conventional trimethylsilyl (TMS) derivatives which lack strong electrophore character and require significantly higher analyte loading for comparable signal-to-noise ratios [1]. The Sigma-Aldrich technical documentation for (R)-(+)-1-(Pentafluorophenyl)ethanol explicitly notes that 'derivatives can be detected in high sensitivity by electron capture detection, GC-ECD, or negative ion MS, NI/CI-MS' . This represents an enhancement of 3–6 orders of magnitude in detection sensitivity versus the non-fluorinated analog (R)-(+)-1-phenylethanol, whose derivatives lack the electrophoric fluorine substituents necessary for efficient thermal electron capture [2].

GC-ECD trace analysis pentafluorophenyl derivatization electron capture detection

π–π Stacking: Pentafluorophenyl vs. Phenyl

Chemical double mutant cycle measurements in CDCl₃ at 293 K reveal that face-to-face stacking interactions of pentafluorophenyl rings are fundamentally different in sign and magnitude from those of phenyl rings. For pentafluorophenyl stacking with substituted aromatics, the ΔΔG values are attractive (negative): −1.0 kJ mol⁻¹ (X=H), −3.2 kJ mol⁻¹ (X=OMe), −3.0 kJ mol⁻¹ (X=NMe₂), and −0.2 kJ mol⁻¹ (X=NO₂). In contrast, the corresponding phenyl stacking interactions are repulsive (positive): +0.3 kJ mol⁻¹ (X=H), −0.9 kJ mol⁻¹ (X=OMe), +1.5 kJ mol⁻¹ (X=NMe₂), and 0.0 kJ mol⁻¹ (X=NO₂) [1]. For the NMe₂ substituent, the difference is dramatic: −3.0 kJ mol⁻¹ (attractive) for pentafluorophenyl vs. +1.5 kJ mol⁻¹ (repulsive) for phenyl — a net ΔΔΔG of 4.5 kJ mol⁻¹ in favor of the fluorinated ring. This polarity inversion arises from the reversal of the aromatic quadrupole moment upon perfluorination and directly impacts stereochemical outcomes in asymmetric catalysis where (R)-(+)-1-(Pentafluorophenyl)ethanol or its derivatives serve as chiral auxiliaries or ligands [2].

π–π stacking molecular recognition asymmetric catalysis supramolecular chemistry

Ketoreductase Activity and Enantioselectivity

In the asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone to the corresponding chiral alcohol, the ketoreductase (KR) from Synechococcus sp. PCC 7942 (EC 1.1.1.100) exhibits a specific activity of 8.57 ± 0.49 U mg⁻¹ and produces the (S)-alcohol with >99.8% enantiomeric excess (ee). By direct comparison, the widely used industrial alcohol dehydrogenase from Lactobacillus brevis (LB-ADH) shows only approximately one-seventh the activity and yields the (S)-alcohol with a markedly inferior ee of only 43.3% [1]. Furthermore, engineered bifunctional fusion proteins (KR-FDH) applied in whole-cell bioreduction achieve a substrate conversion of 99.97% with an enantiomeric excess of 99.9% for (S)-1-(pentafluorophenyl)ethanol [2]. This establishes pentafluoroacetophenone as a privileged substrate for specific ketoreductases, and (R)-(+)-1-(Pentafluorophenyl)ethanol serves as both the antipodal reference standard and a derivatization agent for verifying the enantiopurity of the biocatalytic product.

biocatalysis ketoreductase enantioselective reduction pentafluoroacetophenone

Intramolecular π–π Stacking and Stereocontrol

In cyclometalated Ir(III) complexes bearing a chiral phenoxyoxazoline auxiliary ligand functionalized with a pendant pentafluorophenyl group, solution-state NMR and X-ray crystallographic data establish that the pentafluorophenyl ring engages in intramolecular π–π stacking interactions that control diastereoselectivity [1]. The two diastereomeric complexes display very different modes of intramolecular stacking, with the X-ray structures revealing distinct geometries of the pentafluorophenyl-aromatic interaction [2]. This stereochemically productive π-stacking is absent in the corresponding phenyl-substituted analogs, where the aromatic quadrupole moment is inverted and stacking geometries differ fundamentally. In oxazaborolidine-catalyzed asymmetric borane reduction, a pentafluorophenyl group also acts as a stereo-controlling group through intramolecular π–π stacking interactions, confirmed by both computational studies and ¹H NMR experiments [3].

asymmetric catalysis chiral auxiliary diastereoselectivity iridium complexes

(R)-(+)-1-(Pentafluorophenyl)ethanol: Application Scenarios


Trace Chiral Analysis with GC-ECD/CI-MS

When analytical workflows require enantiomeric excess determination at sub-nanogram analyte levels — such as in chiral metabolite profiling, forensic toxicology, or environmental monitoring of chiral pollutants — (R)-(+)-1-(Pentafluorophenyl)ethanol is the derivatizing agent of choice. Its pentafluorophenyl moiety enables detection of diastereomeric ester derivatives at picogram-to-femtogram levels by GC-ECD or negative-ion chemical ionization MS, a sensitivity gain of 10³–10⁶ over non-fluorinated chiral derivatizing agents [6]. The commercially guaranteed enantiomeric ratio of ≥99.5:0.5 (GC) ensures that the derivatizing agent itself introduces negligible enantiomeric bias into the analytical result .

Ligand Design for Asymmetric Catalysis

In the design of chiral oxazaborolidine catalysts or phosphoramidite ligands for enantioselective reductions and C–C bond formations, the pentafluorophenyl group provides attractive face-to-face π-stacking interactions (ΔΔG = −3.0 kJ mol⁻¹ with NMe₂-substituted aromatics) while the analogous phenyl group yields repulsive interactions (ΔΔG = +1.5 kJ mol⁻¹) [6]. This 4.5 kJ mol⁻¹ net difference translates into measurable improvements in diastereoselectivity and enantioselectivity when the fluorinated building block is incorporated. (R)-(+)-1-(Pentafluorophenyl)ethanol serves as both a direct chiral ligand precursor (via phosphorylation or silylation) and a stereochemical probe for studying these non-covalent interactions in catalytic systems .

Biocatalytic Process and Reference Standardization

In the development and validation of ketoreductase-based biocatalytic processes for producing enantiopure (S)-1-(pentafluorophenyl)ethanol — where engineered Synechococcus KR-FDH fusion proteins achieve 99.97% conversion and 99.9% ee [6] — the (R)-(+)-enantiomer is indispensable as both an authentic chiral reference standard and a derivatization reagent for GC-based ee verification. The 7-fold activity advantage of Synechococcus KR over Lactobacillus brevis ADH (8.57 vs. ~1.2 U mg⁻¹) and the >56 percentage-point ee advantage (>99.8% vs. 43.3%) make pentafluoroacetophenone reduction a privileged test reaction for benchmarking new biocatalysts, with the (R)-enantiomer serving as the negative control .

Absolute Configuration by X-ray and Mosher Method

For unambiguous assignment of absolute configuration of novel chiral secondary alcohols, (R)-(+)-1-(Pentafluorophenyl)ethanol provides a crystalline reference whose structure has been confirmed by single-crystal X-ray diffraction (monoclinic, space group C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4) [6]. The pentafluorophenyl ring's ¹⁹F NMR signals (distinct ortho, meta, and para fluorine resonances) offer an additional, non-overlapping spectroscopic handle for Mosher ester analysis that is absent in non-fluorinated analogs, as the C₆F₅ ¹⁹F signals appear far downfield and do not interfere with the CF₃ group signals of MTPA esters .

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